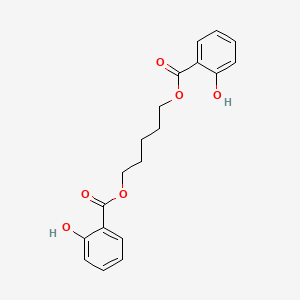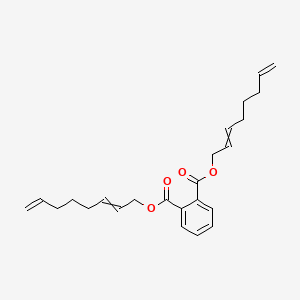![molecular formula C21H29Cl6NO B14693030 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one CAS No. 25994-92-7](/img/structure/B14693030.png)
9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[221]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one typically involves multiple steps, starting with the preparation of the bicyclic core. The core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by chlorination to introduce the chlorine atoms. The piperidinyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used to study the effects of chlorine-containing organic molecules on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The piperidinyl group is a common motif in many pharmaceuticals, and modifications to the bicyclic core can lead to new drug candidates.
Industry
In industry, the compound can be used as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the bicyclic structure allow for strong binding to these targets, potentially inhibiting their activity. The piperidinyl group may also interact with specific binding sites, modulating the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- Chlorbicyclen
Uniqueness
Compared to similar compounds, 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is unique due to the presence of the piperidinyl group, which imparts additional biological activity and potential therapeutic applications. The combination of the bicyclic core and the piperidinyl group makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25994-92-7 |
|---|---|
Molecular Formula |
C21H29Cl6NO |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
9-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-1-piperidin-1-ylnonan-1-one |
InChI |
InChI=1S/C21H29Cl6NO/c22-17-18(23)20(25)15(14-19(17,24)21(20,26)27)10-6-3-1-2-4-7-11-16(29)28-12-8-5-9-13-28/h15H,1-14H2 |
InChI Key |
BEQRGADWQBKYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCCCCCC2CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

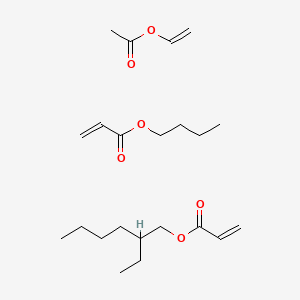

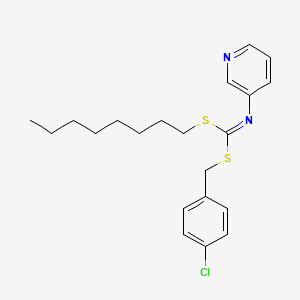
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
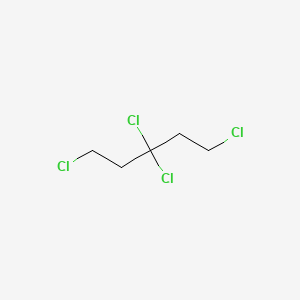
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

